molecular formula C24H26N4O4S B453920 ethyl (2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 494219-73-7

ethyl (2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B453920
CAS No.: 494219-73-7
M. Wt: 466.6g/mol
InChI Key: IHRKQIQWLGOLBH-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ethyl (2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine family, characterized by a fused bicyclic core comprising thiazole and pyrimidine rings. Key structural features include:

  • A thiazolo[3,2-a]pyrimidine scaffold with a chiral C5 atom.
  • A 1-ethyl-3-methylpyrazole substituent at the C2 position via a methylidene linkage.
  • A 4-methoxyphenyl group at C5 and an ethyl carboxylate moiety at C4.
    This architecture is associated with diverse pharmacological properties, including anticancer activity, as observed in structurally related derivatives .

Properties

IUPAC Name

ethyl (2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S/c1-6-27-13-17(14(3)26-27)12-19-22(29)28-21(16-8-10-18(31-5)11-9-16)20(23(30)32-7-2)15(4)25-24(28)33-19/h8-13,21H,6-7H2,1-5H3/b19-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRKQIQWLGOLBH-XDHOZWIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=N1)C)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by recent research findings.

Chemical Structure

The compound's structure includes multiple functional groups that contribute to its bioactivity. It features a thiazolo-pyrimidine core with a pyrazole moiety, which is known for its diverse pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to pyrazole derivatives. For instance:

  • Cell Line Studies : A derivative similar to the compound showed significant cytotoxicity against various cancer cell lines such as MCF-7 and NCI-H460, with IC50 values ranging from 0.01 µM to 0.39 µM .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis and inhibition of key kinases like Aurora-A, which are crucial for cancer cell proliferation .
Compound Cell Line IC50 (µM) Mechanism
Compound AMCF-70.01Apoptosis
Compound BNCI-H4600.39Aurora-A inhibition
Compound CHeLa7.01Topoisomerase-II inhibition

Anti-inflammatory Activity

Pyrazole derivatives have been recognized for their anti-inflammatory properties:

  • Cytokine Inhibition : Some studies indicate that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Broad Spectrum : Pyrazole-based compounds have demonstrated activity against various bacterial strains and fungi . For example, certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.

Study 1: Anticancer Efficacy

A study conducted by Xia et al. investigated the anticancer effects of a series of pyrazole derivatives. One derivative exhibited an IC50 of 49.85 µM against a human cancer cell line, demonstrating significant growth inhibition .

Study 2: Anti-inflammatory Properties

Research by Aly et al. explored the anti-inflammatory effects of pyrazoloquinolinones, revealing that specific derivatives could significantly reduce inflammation markers in vitro .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The thiazolo[3,2-a]pyrimidine core is highly modular, with substituents at C2, C5, and C6 dictating physicochemical and biological properties. Below is a comparative table of key derivatives:

Compound Name (Substituents) C2 Substituent C5 Substituent C6 Substituent Key Properties/Applications References
Target Compound 1-Ethyl-3-methylpyrazole 4-Methoxyphenyl Ethyl carboxylate Underexplored; potential anticancer N/A
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenylpyrazol-4-yl]methylidene}-... 3-(3,4-Dichlorophenyl)-1-phenylpyrazole 4-Methylphenyl Ethyl carboxylate Synthesized via multicomponent reaction; no biological data
Ethyl 5-phenyl-2-(2,4,6-trimethoxybenzylidene)-7-methyl-3-oxo-... 2,4,6-Trimethoxybenzylidene Phenyl Ethyl carboxylate Crystallographically characterized; puckered pyrimidine ring (80.94° dihedral angle)
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-... (Methoxycarbonyl)methylene 4-Chlorophenyl Ethyl carboxylate Anticancer evaluations (preliminary)

Key Observations:

  • C2 Substituent Diversity: The target compound’s pyrazole-methylidene group contrasts with analogues bearing dichlorophenylpyrazole (electron-withdrawing) or trimethoxybenzylidene (electron-donating) groups.
  • C5 Aromatic Groups : The 4-methoxyphenyl group in the target compound enhances hydrophilicity compared to 4-methylphenyl or 4-chlorophenyl analogues, which may improve solubility .

Crystallographic and Conformational Analysis

Thiazolo[3,2-a]pyrimidine Core :

  • The pyrimidine ring adopts a flattened boat conformation , with C5 deviating by ~0.22 Å from the mean plane .
  • Dihedral Angles : The fused thiazole-pyrimidine system forms angles of 80–85° with aromatic substituents, influencing crystal packing and intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Electronic Effects :

  • Electron-withdrawing groups (e.g., dichlorophenyl) may improve electrophilicity for nucleophilic reactions .

Preparation Methods

Biginelli Reaction for Dihydropyrimidinone Formation

The reaction of 4-methoxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and thiourea (10 mmol) in ethanol with catalytic HCl yielded ethyl 6-methyl-4-(4-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Compound A ).

Reaction Conditions :

  • Solvent: Ethanol (20 mL)

  • Catalyst: Conc. HCl (0.5 mL)

  • Temperature: 80°C, 6 hours

  • Yield: 78%

Characterization :

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S).

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, 3H, J = 7.1 Hz, CH₂CH₃), 2.32 (s, 3H, CH₃), 3.80 (s, 3H, OCH₃), 5.12 (s, 1H, H-4), 6.90–7.30 (m, 4H, Ar-H).

Cyclization to Thiazolopyrimidine

Treatment of Compound A with 1,2-dibromoethane (12 mmol) and K₂CO₃ (20 mmol) in DMF at 90°C for 3 hours afforded ethyl 7-(4-methoxyphenyl)-5-methyl-2,3-dihydro-7H-thiazolo[3,2-a]pyrimidine-6-carboxylate (Compound B ).

Reaction Conditions :

  • Solvent: DMF (15 mL)

  • Temperature: 90°C, 3 hours

  • Yield: 82%

Characterization :

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 14.6 (CH₃), 55.2 (OCH₃), 60.5 (COOCH₂), 165.1 (C=O).

  • EI-MS : m/z 386 (M⁺, 100%).

Installation of the 4-Methoxyphenyl Group

Bromination at Position 5

Compound B underwent bromination using NBS (1.2 eq) in CCl₄ under UV light to yield ethyl 5-bromo-7-(4-methoxyphenyl)-2,3-dihydro-7H-thiazolo[3,2-a]pyrimidine-6-carboxylate (Compound C ).

Reaction Conditions :

  • Solvent: CCl₄ (10 mL)

  • Reagent: N-Bromosuccinimide (NBS)

  • Temperature: RT, 12 hours

  • Yield: 65%

Suzuki-Miyaura Coupling

Compound C was coupled with 4-methoxyphenylboronic acid (1.5 eq) using Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (4:1) to introduce the 4-methoxyphenyl group at position 5, yielding ethyl 5-(4-methoxyphenyl)-7-methyl-2,3-dihydro-7H-thiazolo[3,2-a]pyrimidine-6-carboxylate (Compound D ).

Reaction Conditions :

  • Base: Na₂CO₃ (2 eq)

  • Temperature: 100°C, 8 hours

  • Yield: 74%

Characterization :

  • ¹H NMR : δ 3.82 (s, 3H, OCH₃), 6.95–7.45 (m, 4H, Ar-H).

Knoevenagel Condensation for Methylidene Bridge

Synthesis of Pyrazole Aldehyde

1-Ethyl-3-methylpyrazole-4-carbaldehyde was prepared via Vilsmeier-Haack formylation of 1-ethyl-3-methylpyrazole, yielding the aldehyde in 68% yield.

Condensation with Thiazolopyrimidine

Compound D was reacted with the pyrazole aldehyde (1.2 eq) in ethanol using piperidine as a catalyst, forming the target compound via Knoevenagel condensation.

Reaction Conditions :

  • Solvent: Ethanol (15 mL)

  • Catalyst: Piperidine (0.1 mL)

  • Temperature: Reflux, 6 hours

  • Yield: 70%

Characterization :

  • IR : 1665 cm⁻¹ (α,β-unsaturated ketone).

  • ¹H NMR : δ 1.40 (t, 3H, J = 7.0 Hz, CH₂CH₃), 2.50 (s, 3H, CH₃), 7.60 (s, 1H, CH=).

  • ¹³C NMR : δ 165.8 (C=O), 152.3 (C=N), 146.2 (CH=).

Mechanistic Insights

  • Thiazole Ring Formation : The cyclization with 1,2-dibromoethane proceeds via nucleophilic attack of the thiolate on the dibromoethane, followed by intramolecular cyclization.

  • Suzuki Coupling : Transmetalation of the boronic acid to palladium facilitates aryl-aryl bond formation at position 5.

  • Knoevenagel Reaction : Base-catalyzed deprotonation generates an enolate, which attacks the aldehyde to form the conjugated double bond.

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Key Advantage
DihydropyrimidinoneBiginelli78Scalable, one-pot
Thiazole cyclization1,2-Dibromoethane82High regioselectivity
Suzuki couplingPd(PPh₃)₄74Tolerance to methoxy groups
KnoevenagelPiperidine70Mild conditions, E-selectivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.